REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][NH2:9])[CH:3]=1.[Cl:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13](Cl)=O>CO>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:13]([C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[Cl:10])=[N:9][N:8]=[C:4]2[CH:3]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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BrC1=CC(=NC=C1)NN
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
115 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated over SiO2
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Type
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CUSTOM
|
Details
|
The residue was purified
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C(=NN2)C2=C(C=CC=C2)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |